N-benzyl-1-cyclopentyl-N-(2-phenylethyl)piperidin-4-amine
Description
N-benzyl-1-cyclopentyl-N-(2-phenylethyl)piperidin-4-amine is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by its complex structure, which includes a piperidine ring substituted with benzyl, cyclopentyl, and phenylethyl groups
Properties
Molecular Formula |
C25H34N2 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
N-benzyl-1-cyclopentyl-N-(2-phenylethyl)piperidin-4-amine |
InChI |
InChI=1S/C25H34N2/c1-3-9-22(10-4-1)15-18-27(21-23-11-5-2-6-12-23)25-16-19-26(20-17-25)24-13-7-8-14-24/h1-6,9-12,24-25H,7-8,13-21H2 |
InChI Key |
GYEARUVEOORDAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)N(CCC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-cyclopentyl-N-(2-phenylethyl)piperidin-4-amine typically involves multi-step organic reactions. One common method involves the reaction of N-benzylmaleimide with secondary amines. The reaction proceeds at the double C=C bond, leading to the formation of substituted succinimides . The reaction conditions often include the use of solvents like 1,4-dioxane and temperatures ranging from room temperature to 80-90°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-cyclopentyl-N-(2-phenylethyl)piperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions can vary widely depending on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
N-benzyl-1-cyclopentyl-N-(2-phenylethyl)piperidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological systems, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic effects, particularly in the field of pain management.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-1-cyclopentyl-N-(2-phenylethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to affect neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as fentanyl and its analogs. These compounds share structural similarities but may differ in their pharmacological properties and potency .
Uniqueness
N-benzyl-1-cyclopentyl-N-(2-phenylethyl)piperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
